

A Structural and Mechanistic Analysis of ALK5 Inhibition: A Technical Guide

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Compound of Interest

Compound Name: *Alk5-IN-82*

Cat. No.: *B15542356*

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Disclaimer: As of December 2025, publicly available data specifically identifying "**Alk5-IN-82**" is limited. This guide provides a comprehensive structural and mechanistic analysis based on well-characterized ALK5 inhibitors, offering a representative framework for understanding the interaction of novel inhibitors with the ALK5 kinase.

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta receptor 1 (TGF- β R1), is a serine/threonine kinase that is a critical component of the TGF- β signaling pathway.[1] This pathway is integral to a multitude of cellular processes, including growth, differentiation, and apoptosis.[2][3] Dysregulation of TGF- β /ALK5 signaling is implicated in the progression of various diseases, particularly in promoting tumor growth and metastasis in cancer and the advancement of fibrotic diseases.[2][4] Consequently, the development of small molecule inhibitors targeting ALK5 has become a significant therapeutic strategy.

This technical guide provides an in-depth overview of the structural and mechanistic aspects of ALK5 inhibition, intended for researchers, scientists, and drug development professionals.

Mechanism of Action of ALK5 Inhibitors

ALK5 inhibitors typically function as ATP-competitive inhibitors, targeting the kinase domain of the ALK5 receptor. The binding of these inhibitors prevents the phosphorylation of downstream

signaling molecules, primarily SMAD2 and SMAD3, which in turn blocks the translocation of the SMAD2/3-SMAD4 complex to the nucleus and subsequent gene transcription. This targeted inhibition effectively curtails the pro-tumorigenic and pro-fibrotic effects of aberrant TGF- β signaling.

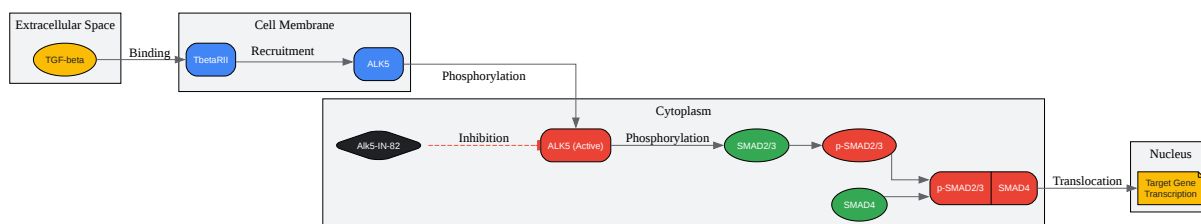
Quantitative Data for Representative ALK5 Inhibitors

The following table summarizes the in vitro potency of several well-characterized ALK5 inhibitors. This data provides a comparative landscape for the evaluation of novel inhibitory compounds.

Compound	Target	IC50 (nM)	Assay Type	Reference
A-83-01	ALK5	12	Cell-free	
ALK4	45	Cell-free		
ALK7	7.5	Cell-free		
Galunisertib (LY2157299)	TβRI (ALK5)	56	Cell-free	
RepSox	ALK5	23	ATP binding	
ALK5 Autophosphoryla tion	4	Cell-free		
SD-208	TβRI (ALK5)	48	Cell-free	
GW788388	ALK5	18	Cell-free	
R-268712	ALK5	2.5	Not Specified	
TP0427736	ALK5	2.72	Not Specified	
ALK3	836	Not Specified		
BIBF-0775	TβRI (ALK5)	34	Not Specified	
Vactosertib (TEW-7197)	ALK4	13	Not Specified	
ALK5	11	Not Specified		

Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. This phosphorylation event activates the kinase domain of ALK5, leading to the phosphorylation of the downstream effectors SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.



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Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of **Alk5-IN-82**.

Experimental Protocols

In Vitro ALK5 Kinase Assay

This protocol outlines a general procedure for determining the in vitro potency of a test compound against the ALK5 kinase.

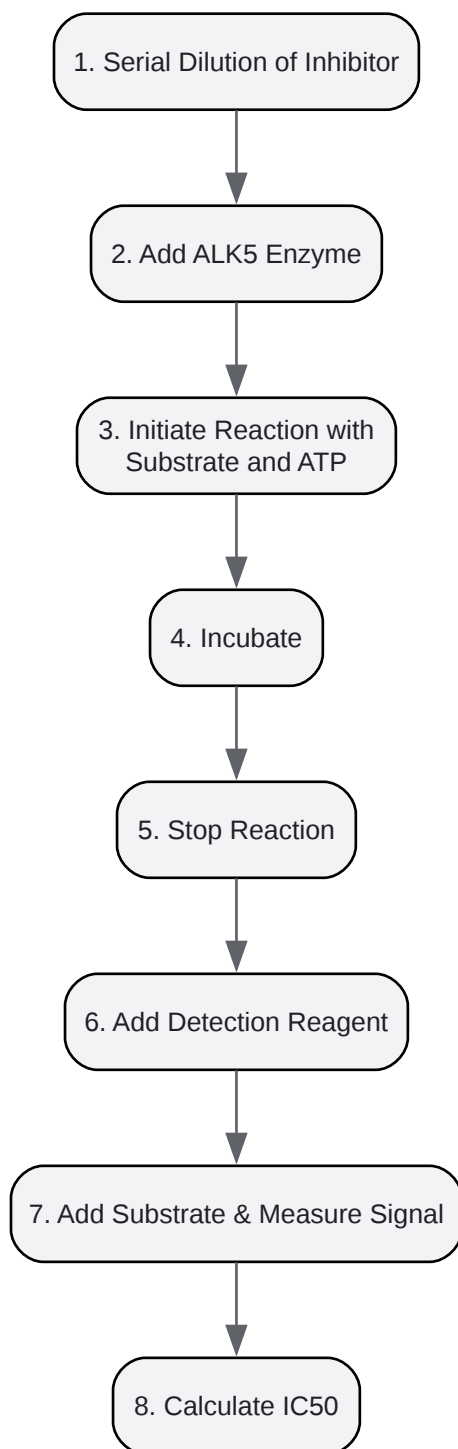
1. Materials and Reagents:

- Recombinant human ALK5 kinase domain
- Biotinylated peptide substrate (e.g., a generic serine/threonine kinase substrate)
- ATP (Adenosine triphosphate)
- Test compound (e.g., **Alk5-IN-82**)
- Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

- Detection reagent (e.g., Streptavidin-conjugated horseradish peroxidase)
- Substrate for detection reagent (e.g., TMB)
- Microtiter plates (e.g., 96-well)
- Plate reader

2. Procedure:

- Serially dilute the test compound in DMSO, followed by a further dilution in the kinase reaction buffer.
- Add the ALK5 enzyme to the wells of a microtiter plate containing the diluted inhibitor.
- Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
- Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Add the detection reagent and incubate to allow binding to the biotinylated substrate.
- Add the substrate for the detection reagent and measure the resulting signal using a plate reader.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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Experimental workflow for an in vitro kinase inhibition assay.

Structural Insights

Crystallographic studies of ALK5 in complex with various inhibitors have provided a detailed understanding of the molecular interactions that govern potency and selectivity. These studies reveal that inhibitors typically bind to the ATP-binding pocket of the ALK5 kinase domain, forming key hydrogen bonds with the hinge region residues. Additional interactions with other residues in the active site contribute to the high affinity and selectivity of these compounds. The structural analysis of these complexes is crucial for the rational design and optimization of novel ALK5 inhibitors. For a comprehensive structural analysis, researchers are encouraged to consult publicly available crystal structures in the Protein Data Bank (PDB).

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